molecular formula C11H10F3IO B1414331 1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene CAS No. 1369863-29-5

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene

Cat. No.: B1414331
CAS No.: 1369863-29-5
M. Wt: 342.1 g/mol
InChI Key: DWCXMQNGZGDJRY-UHFFFAOYSA-N
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Description

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is a chemical compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound belongs to the family of 1,3-disubstituted benzenes and is extensively used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene typically involves the iodination of 1-cyclopropylmethoxy-4-trifluoromethylbenzene. This reaction is usually carried out using iodine in the presence of a suitable catalyst, such as copper(II) chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromyl chloride. Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride. Substitution reactions often require the presence of strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzene derivatives.

Scientific Research Applications

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is widely used in scientific research due to its unique properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of chemical and biological processes. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopropylmethoxy-2-iodo-4-trifluoromethylbenzene is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include 1-ethylmethoxy-2-iodo-4-trifluoromethylbenzene and 1-propylmethoxy-2-iodo-4-trifluoromethylbenzene. These compounds differ in their alkyl groups, which can affect their chemical properties and applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-2-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3IO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCXMQNGZGDJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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